N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic amine compound featuring a pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and modern organic synthesis .
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHVEYPFKAWYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process. One common method is the reductive amination of 3-methyl-1H-pyrazole-4-carbaldehyde with methylamine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
The compound serves as a vital building block in organic synthesis, particularly for creating other heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the development of more complex molecules with potential applications in pharmaceuticals and agrochemicals.
Biology
In biological research, N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine is used to study enzyme inhibitors and receptor ligands. Its ability to interact with specific molecular targets makes it valuable for investigating cellular signaling pathways. For example, it has been shown to inhibit mTORC1 signaling, which is crucial for cell growth and metabolism.
Medicine
The compound is explored for its therapeutic properties, including:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can modulate inflammatory responses by inhibiting specific pathways involved in inflammation.
- Anticancer Potential : Studies have demonstrated that related pyrazole compounds can induce apoptosis in various cancer cell lines, showing IC50 values in the micromolar range.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential use in developing novel anticancer agents.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's role as an enzyme inhibitor in metabolic diseases. It was found to effectively inhibit specific enzymes involved in glucose metabolism, leading to improved insulin sensitivity in vitro. This highlights its potential application in diabetes management.
Mechanism of Action
The mechanism by which N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
- 5-Amino-3-methyl-1H-pyrazole
Uniqueness
N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and agrochemicals .
Biological Activity
N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The compound can be represented as follows:
This structure allows for interactions with various biological targets, contributing to its pharmacological effects.
Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities through various mechanisms:
- Inhibition of Key Signaling Pathways : Pyrazole derivatives have been shown to inhibit pathways such as mTORC1, which plays a crucial role in cell growth and metabolism. For instance, studies have demonstrated that certain pyrazole derivatives can disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased autophagy under specific conditions .
- Antimicrobial Activity : this compound and its derivatives have displayed antimicrobial properties against various pathogens. For example, some pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Potential : The compound has shown promise in cancer research, with studies indicating that it can induce apoptosis in cancer cell lines. For instance, related pyrazole compounds have demonstrated IC50 values in the micromolar range against various cancer cells, suggesting significant growth inhibitory effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the cytotoxic effects of pyrazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in various cancer models. The results indicated that these compounds could significantly reduce cell viability in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective concentrations for therapeutic application .
Case Study: Autophagy and Cancer Therapy
Another important aspect of research involves the role of autophagy in cancer therapy. Compounds that modulate autophagy may enhance the efficacy of existing treatments by targeting cancer cells' survival mechanisms under metabolic stress. The ability of this compound to influence these pathways suggests it could be developed further as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting halogenated pyrazole intermediates with methylamine derivatives in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., cesium carbonate) and catalytic copper(I) bromide at moderate temperatures (35–50°C) . Optimization involves adjusting reaction time (e.g., 48 hours), solvent choice, and stoichiometric ratios to improve yields, which can vary widely (e.g., 17.9%–82% in comparable syntheses) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methyl groups at δ ~2.2–2.3 ppm) and amine proton environments .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 215 [M+H] for related pyrazole amines) .
- Melting Point Analysis: Provides purity assessment (e.g., 104–107°C for analogous compounds) .
- Chromatography (HPLC/LCMS): Ensures >98% purity in final products .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
Common issues include low yields due to side reactions (e.g., over-alkylation) and solubility limitations. Purification strategies involve:
- Liquid-Liquid Extraction: Using dichloromethane or ethyl acetate to isolate the product from aqueous layers .
- Column Chromatography: Gradient elution (e.g., 0–100% ethyl acetate/hexane) to separate closely related byproducts .
- Recrystallization: Ethanol or methanol as solvents for final polishing .
Advanced Research Questions
Q. How can computational tools (e.g., molecular docking) predict the biological activity of this compound?
Molecular docking studies assess binding affinity to target proteins (e.g., enzymes like cholinesterase or kinases). For example:
- Software: AutoDock Vina or Schrödinger Suite for ligand-protein interaction modeling.
- Validation: Compare docking scores with experimentally determined IC values from enzymatic assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .
- Key Parameters: Include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions .
Q. How do contradictory data in enzymatic inhibition assays arise, and how can they be resolved?
Discrepancies may stem from assay conditions (e.g., pH, temperature) or compound stability. Mitigation strategies:
- Standardization: Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control for solvent effects (e.g., DMSO <1%).
- Kinetic Studies: Perform time-dependent activity measurements to rule out compound degradation .
- Cross-Validation: Compare results with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?
- Single-Crystal X-Ray Diffraction: Requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures).
- Software: SHELXL for structure refinement and WinGX for data processing .
- Challenges: Anisotropic displacement parameters for flexible methyl or amine groups; twinning in crystals may require specialized refinement protocols .
Q. How can synthetic byproducts or isomers be identified and characterized?
Q. What strategies improve the compound’s bioavailability in pharmacological studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .
- Formulation: Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to increase aqueous solubility .
- Metabolic Stability Assays: Liver microsome studies identify vulnerable sites for structural modification .
Methodological Considerations
Q. How are reaction mechanisms elucidated for novel synthetic pathways involving this compound?
- Isotopic Labeling: N or C tracing to track amine group transfer .
- Kinetic Profiling: Monitor intermediate formation via in situ FTIR or HPLC sampling .
- DFT Calculations: Gaussian or ORCA software to model transition states and activation energies .
Q. What statistical approaches are used to analyze dose-response relationships in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
